molecular formula C20H21N3O4S B2897595 5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-1,3-benzodiazole CAS No. 1704633-48-6

5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-1,3-benzodiazole

Cat. No.: B2897595
CAS No.: 1704633-48-6
M. Wt: 399.47
InChI Key: GUJHRJICCBTDFG-UHFFFAOYSA-N
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Description

“(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is a compound that contains a benzimidazole scaffold . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They are extremely effective with respect to their inhibitory activity and favorable selectivity ratio .


Molecular Structure Analysis

Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . It is a potential bioactive heterocyclic aromatic compound with a variety of biological activities . The specific molecular structure of “(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is not detailed in the available resources.


Physical and Chemical Properties Analysis

The compound “(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” has a molecular formula of C20H21N3O4S and a molecular weight of 399.47. No further physical and chemical properties are detailed in the available resources.

Scientific Research Applications

Synthesis and Optical Properties

A study by Anand and Muthusamy (2018) involved the synthesis and characterization of oligobenzimidazoles, which share a structural motif with the compound . These oligomers were investigated for their optical, electrical, electrochemical, and thermal properties, showcasing their potential in electronic and optoelectronic applications due to their significant electrochemical and optical band gaps (Anand & Muthusamy, 2018).

Antimicrobial Activity

Patel et al. (2011) synthesized pyridine derivatives that exhibit variable and modest antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of benzimidazole derivatives as frameworks for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity

Mullagiri et al. (2018) synthesized new conjugates as tubulin polymerization inhibitors, showing considerable cytotoxicity against various human cancer cell lines. This demonstrates the compound's potential utility in cancer research and treatment strategies (Mullagiri et al., 2018).

Corrosion Inhibition

Prashanth et al. (2021) explored the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions. Their findings indicate that compounds bearing imidazole units, like the one , could serve as effective corrosion inhibitors, highlighting their importance in materials science and engineering (Prashanth et al., 2021).

Luminescent Materials

Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives characterized by their optical properties, including significant Stokes' shift and quantum yields. These properties suggest potential applications in the development of luminescent materials (Volpi et al., 2017).

Future Directions

Benzimidazole derivatives have received much interest in drug discovery due to their significant bioactivity . They are considered a promising category of bioactive heterocyclic compounds that exhibit a wide variety of biological activities in the medicinal field . Future research may focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-15-3-5-16(6-4-15)28(25,26)17-8-10-23(11-9-17)20(24)14-2-7-18-19(12-14)22-13-21-18/h2-7,12-13,17H,8-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJHRJICCBTDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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